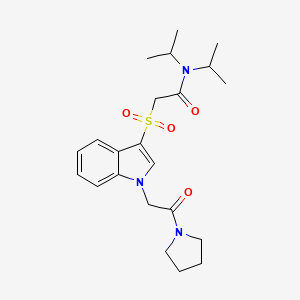
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-diisopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H33N3O4S, with a molecular weight of 447.59 g/mol. The compound features an indole moiety linked to a sulfonamide and a pyrrolidine derivative, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the indole structure suggests potential interactions with serotonin receptors, while the sulfonamide group may enhance binding affinity to specific targets.
Pharmacological Activity
- Dopamine Receptor Modulation : Compounds structurally related to this compound have shown selective antagonism at dopamine D(3) receptors, which are implicated in psychiatric disorders such as schizophrenia .
- Neuroprotective Effects : Preliminary studies have suggested that similar indole derivatives exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. These findings indicate that N,N-diisopropyl derivatives could also exert neuroprotective effects.
- Antidepressant Activity : Some related compounds have demonstrated antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition or modulation of neurotrophic factors.
Study 1: Dopamine D(3) Receptor Antagonism
A study investigating the structure-activity relationship (SAR) of N-aralkyl substituted 2-aminoindans found that specific substitutions enhanced selectivity for D(3) receptors. This suggests that similar modifications in N,N-diisopropyl derivatives could lead to enhanced pharmacological profiles .
Study 2: Neuroprotective Properties
In vitro assays have demonstrated that indole-based compounds can protect neuronal cells from oxidative stress-induced apoptosis. This aligns with findings that suggest potential therapeutic applications for treating neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H33N3O4S |
| Molecular Weight | 447.59 g/mol |
| LogP | 2.589 |
| PSA (Polar Surface Area) | 65.65 Ų |
| Biological Activity | Effect |
|---|---|
| Dopamine D(3) Receptor | Antagonist |
| Neuroprotective | Yes |
| Antidepressant-like Activity | Potential |
特性
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16(2)25(17(3)4)22(27)15-30(28,29)20-13-24(19-10-6-5-9-18(19)20)14-21(26)23-11-7-8-12-23/h5-6,9-10,13,16-17H,7-8,11-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUVGCUPPZZMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













